4-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-29-18-9-5-10-19-21(18)23-22(30-19)25-14-12-24(13-15-25)20(26)11-6-16-31(27,28)17-7-3-2-4-8-17/h2-5,7-10H,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNBAWBEZLUCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule that combines a benzenesulfonyl group, a benzothiazole moiety, and a piperazine ring. This structural combination suggests potential biological activities, particularly in medicinal chemistry where such compounds are often investigated for their therapeutic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.6 g/mol. The presence of the benzothiazole and piperazine moieties is indicative of possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N3O4S2 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve the modulation of enzyme activity, receptor binding, and ion channel interaction. The specific mechanisms are likely to depend on the target proteins or pathways influenced by the compound's functional groups.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, derivatives containing electron-withdrawing groups such as nitro and halogens have shown enhanced antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli . The compound may similarly exhibit these properties due to its structural components.
Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer activities. For example, certain compounds have demonstrated moderate to potent inhibitory effects on cancer cell lines, indicating their potential as chemotherapeutic agents . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
Enzyme Inhibition
The compound's piperazine structure suggests potential enzyme inhibition capabilities. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology . The degree of inhibition and specificity would require detailed kinetic studies.
Synthesis and Evaluation
A study synthesized several derivatives of benzothiazoles and evaluated their biological activities. Compounds were tested for antibacterial efficacy against standard strains at various concentrations, revealing that modifications to the benzothiazole ring significantly influenced activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analyses suggest that substituents on the benzothiazole ring can enhance biological activity. For instance, the introduction of methoxy groups has been linked to improved antimicrobial properties . This insight could guide future modifications of this compound to optimize its efficacy.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 0.24 - 0.92 |
| MNK-45 | Not specified |
| NCI-H226 | Not specified |
The mechanism of action appears to involve the activation of procaspase-3 and the induction of apoptosis in cancer cells. The introduction of specific substituents on the benzothiazole ring enhances its potency by promoting interactions with cellular targets involved in cell cycle regulation and apoptosis.
Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have demonstrated antibacterial and enzyme inhibitory activities . Related compounds have shown moderate to strong antibacterial effects against:
- Salmonella typhi
- Bacillus subtilis
Moreover, they exhibit strong inhibition of enzymes such as acetylcholinesterase (AChE) and urease, suggesting that these compounds could be valuable in treating infections and other conditions related to enzyme dysfunction.
| Activity Type | Target Organism/Enzyme | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |
| Enzyme Inhibition | Urease | Strong |
Case Studies
Several case studies have evaluated the efficacy of benzothiazole derivatives in clinical settings. For example, Gurdal et al. synthesized various benzothiazole-piperazine hybrids and tested them against multiple cancer cell lines, reporting promising GI50 values indicating good cytotoxic potential. These findings support the continued exploration of such compounds in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Arylpiperazine Derivatives with Butanone Backbones
Key Observations :
- The trifluoromethyl group in Compound 5 increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s methoxy-benzothiazole .
- Chain length (butanone vs. propanone) impacts solubility: longer chains (butanone) improve membrane permeability but may reduce aqueous solubility .
Benzothiazole-Containing Analogs
Key Observations :
- The spiro ring in SA46-1433 introduces conformational rigidity, unlike the flexible butanone linker in the target compound .
- Ethanone vs. Butanone: Shorter backbones (e.g., ethanone in ) may limit binding to deep hydrophobic pockets in targets.
Q & A
Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one, and how do reaction conditions influence yield?
A multi-step synthesis strategy is typical for such hybrid heterocyclic compounds. For example, analogous piperazine-benzothiazole derivatives are synthesized via:
Nucleophilic substitution : Reacting 4-methoxy-1,3-benzothiazol-2-amine with piperazine under reflux in ethanol with K₂CO₃ as a base to form the piperazine-linked benzothiazole intermediate .
Sulfonylation : Introducing the benzenesulfonyl group via coupling with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a catalyst .
Ketone formation : Final coupling of the sulfonylated intermediate with a butanone moiety under controlled pH and temperature.
Key variables : Reaction time (12–24 hours for substitution steps), solvent polarity (ethanol vs. DCM), and base strength (K₂CO₃ vs. TEA) significantly affect yields (typically 40–60% for similar compounds) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight (exact mass: ~503 g/mol) via electrospray ionization (ESI-MS) .
Q. What are the critical impurities to monitor during synthesis?
Common impurities include:
- Unreacted intermediates : Residual piperazine or benzothiazole precursors (detectable via thin-layer chromatography, TLC).
- Sulfonylation byproducts : Over-sulfonylated derivatives or hydrolyzed sulfonyl groups (monitored via HPLC retention time shifts) .
- Oxidation products : Methoxy group oxidation on the benzothiazole ring (identified via LC-MS/MS) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved in pharmacological assays?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- pH-dependent ionization : The piperazine moiety (pKa ~8.5) becomes protonated in acidic conditions, enhancing aqueous solubility.
- Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) for in vitro studies, validated by dynamic light scattering (DLS) to confirm colloidal stability .
Methodological fix : Pre-saturate buffers with the compound and centrifuge (14,000 rpm, 10 min) to remove insoluble aggregates before assays .
Q. What strategies optimize bioavailability in preclinical studies?
- Prodrug modification : Introduce ester groups at the butanone moiety to enhance membrane permeability, hydrolyzed in vivo to the active form .
- Nanocarrier encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to improve plasma half-life, as demonstrated for analogous sulfonylated compounds .
- CYP450 inhibition screening : Test interactions with CYP3A4/2D6 isoforms to predict metabolic stability (use human liver microsomes + LC-MS quantification) .
Q. How can researchers resolve conflicting data on target selectivity?
Conflicting binding affinities (e.g., serotonin vs. dopamine receptors) may stem from:
- Assay variability : Radioligand binding (e.g., ³H-spiperone for dopamine D₂) vs. functional cAMP assays for serotonin 5-HT₁A .
- Structural analogs : Compare with 4-(4-methylpiperazin-1-yl)benzothiazole derivatives to identify substituent effects on selectivity .
Validation : Perform parallel assays under identical conditions (e.g., temperature, buffer composition) and use statistical tools like ANOVA to assess significance .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40°C, 75% RH, 14 days), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
- Detection : UPLC-PDA-MS identifies major degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .
- Quantification : Use a calibrated HPLC method with a relative response factor (RRF) for each impurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
